molecular formula C16H16ClFN4O B2602486 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide CAS No. 1797803-82-7

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide

Cat. No.: B2602486
CAS No.: 1797803-82-7
M. Wt: 334.78
InChI Key: JECYKZYHNRIWPK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a pyrrolidinyl-pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide typically involves multi-step organic synthesis. One common method involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate benzoyl chloride with an amine.

    Substitution Reactions: The chloro and fluoro groups are introduced through halogenation reactions using reagents like thionyl chloride and fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide: Similar structure but with a piperidine ring instead of pyrrolidine.

    2-chloro-6-fluoro-N-{[4-(morpholin-1-yl)pyrimidin-2-yl]methyl}benzamide: Contains a morpholine ring instead of pyrrolidine.

Uniqueness

2-chloro-6-fluoro-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide is unique due to the presence of the pyrrolidine ring, which can influence its steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-11-4-3-5-12(18)15(11)16(23)20-10-13-19-7-6-14(21-13)22-8-1-2-9-22/h3-7H,1-2,8-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECYKZYHNRIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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